9,10-Dihydroanthracene-9,10-diol

説明

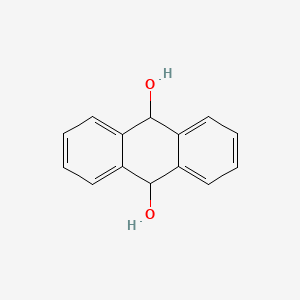

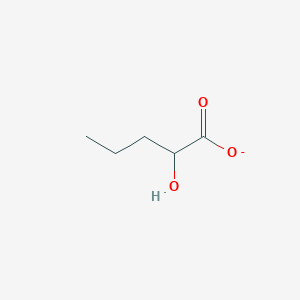

9,10-Dihydroanthracene-9,10-diol is an organic compound with the formula C14H12O2 . It is derived from the polycyclic aromatic hydrocarbon anthracene . It is a colorless solid that is used as a carrier of H2 as a hydrogen-donor .

Synthesis Analysis

9,10-Dihydroanthracene is produced in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction . The reduction can be effected by magnesium as well . Finally, it can also be prepared by the coupling of benzyl chloride using aluminium chloride as a catalyst .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Anthracene is susceptible to hydrogenation at the 9- and 10- positions . The bond dissociation energy for the 9- and 10- carbon–hydrogen bonds are estimated at 78 kcal mol−1 . Thus these bonds are about 20% weaker than typical C–H bonds .Physical And Chemical Properties Analysis

9,10-Dihydroanthracene is a colorless solid . It has a density of 1.19 g mL−1 , a melting point of 108 to 109 °C , and a boiling point of 312 °C .科学的研究の応用

Organic Electronics

9,10-Dihydroanthracene-9,10-diol and its derivatives have significant applications in the field of organic electronics. One derivative, 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (exTTF), exhibits strong donor characteristics and undergoes a conformational change upon oxidation, making it useful in molecular electronics. It is applied in covalent and supramolecular ensembles, molecular wires, artificial photosynthetic systems, and photovoltaic devices, and plays a central role in the self-organization of electroactive nanostructures (Brunetti et al., 2012).

Chemical Transformations

This compound serves as an intermediate in various chemical transformations. For instance, the acid-catalyzed rearrangement of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols can lead to the formation of anthrones, a process rarely observed and valuable in synthesizing complex organic compounds (Smet et al., 1999).

Hydrogen Donor-Acceptor Behavior

In thermal reactions with coals and pitches, this compound can act as a hydrogen donor-acceptor. Its ability to transfer hydrogen varies with temperature, contributing to the understanding of donor and acceptor abilities in various chemical contexts (Bermejo et al., 1990).

Molecular Structure and Spectroscopy

Research on the molecular structure and spectroscopy of substituted 9,10-dihydroanthracenes provides insights into their conformations and potential applications in materials science. For example, studies of their proton NMR spectra have led to understanding the planar ring conformation and the behavior of the β-protons in the molecules (Ahmad et al., 1985).

Environmental and Physical Chemistry

The water solubility of 9,10-dihydroanthracene has been studied to understand its behavior in environmental contexts. Such studies are crucial for assessing the impact of polycyclic aromatic hydrocarbons (PAHs) in aquatic environments and contribute to the broader understanding of the environmental behavior of similar compounds (Reza & Trejo, 2004).

Novel Applications in Chemistry

This compound has been involved in the synthesis of unique structures such as inorganic propellanes with central B-B bonds, demonstrating its versatility in creating novel molecular architectures with potential applications in materials science and catalysis (Pospiech et al., 2012).

作用機序

Safety and Hazards

9,10-Dihydroanthracene may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment as indicated in the safety data sheet .

特性

IUPAC Name |

9,10-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPAOCLCEGUSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492966 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58343-58-1 | |

| Record name | 9,10-Dihydroanthracene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)

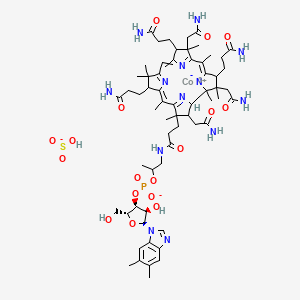

![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)

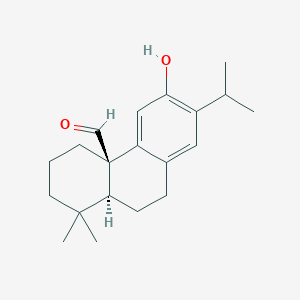

![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)

![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)